

Predicted Physicochemical Properties of Pinocampheol

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Compound Focus: Pinocampheol

CAS No.: 25465-65-0

Cat. No.: S1899402

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The table below summarizes the predicted properties for different forms of **pinocampheol** found across the databases.

Compound Name	CAS Number	Predicted XLogP3/-AA Value	Source Database	Other Predicted logP Values
(-)-Pinocampheol [1]	35997-96-7	2.60 (est) [2]	The Good Scents Company (TGSC)	2.22 (ALOGPS); 1.9 (ChemAxon) [1]
Pinocampheol (unspecified stereochemistry) [3]	25465-95-6	2.60 (est) [3]	The Good Scents Company (TGSC)	Information missing

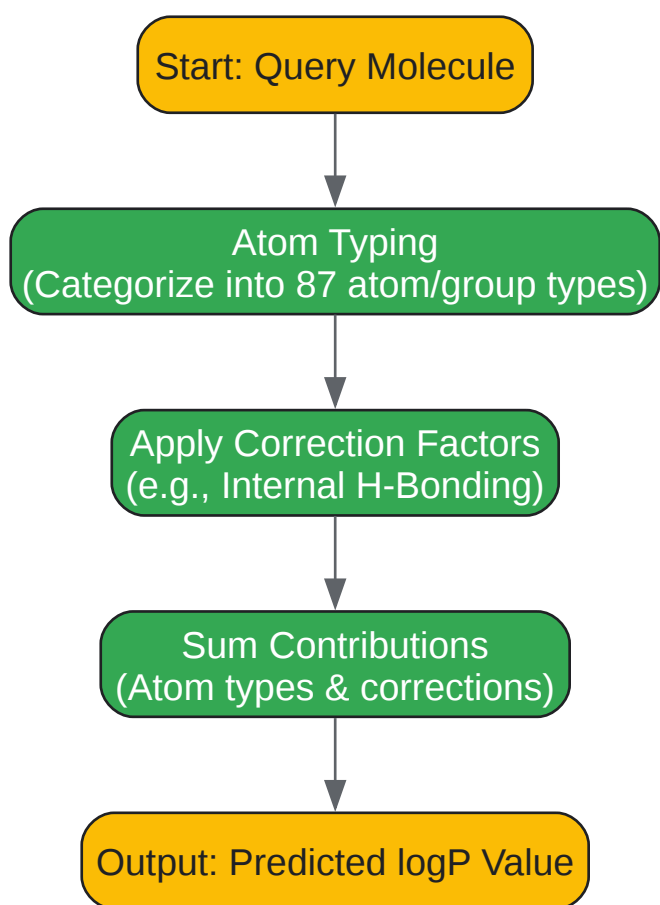
Methodology of the XLogP3 Algorithm

The XLogP3 method is a widely recognized **atom-additive approach** for calculating the octanol-water partition coefficient (logP), a key parameter in predicting a molecule's hydrophobicity [4].

- **Core Principle:** XLogP3 calculates logP by summing contributions from each atom in the molecule. Each atom is categorized into one of **87 predefined atom/group types**, and the algorithm also applies **correction factors** for specific intermolecular interactions [5] [4].

- **Key Corrections:** The model includes corrections for **internal hydrogen bonding** (which increases hydrophobicity) and for molecules with an **amino acid moiety** (to correct for logP overestimation) [4].
- **Model Training and Accuracy:** The algorithm was calibrated through multivariate linear regression on a training set of **8,199 organic compounds** with reliable experimental logP data [5]. When tested, XLogP3 demonstrated high accuracy, with average unsigned errors of **0.24 to 0.51 log units** on independent test sets [5].

The following diagram illustrates the workflow of the XLogP3 computation process:



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A Guide for Researchers

For scientists in drug development, the provided data offers practical insights:

- **Interpreting the Values:** The consensus XLogP3 value of **~2.6** suggests **pinocampheol** is moderately hydrophobic. This range often indicates good passive membrane permeability, which is a positive trait for drug candidates.

- **Utilizing Predictions:** Computational models like XLogP3 are invaluable in the **early discovery phase**, allowing for high-throughput screening and prioritization of compounds before synthesis and experimental testing.
- **Acknowledging Limitations:** It is crucial to remember that these are **predictions, not experimental measurements**. The "est" (estimated) flag in the data highlights this. For critical decisions, experimental validation is recommended.

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References

1. Showing Compound (-)-Pinocampheol (FDB014974) [foodb.ca]
2. (-)- pinocampheol , 35997-96-7 [thegoodscentscopy.com]
3. pinocampheol, 25465-95-6 [thegoodscentscopy.com]
4. The log P algorithm [resources.qiagenbioinformatics.com]
5. Computation of octanol-water partition coefficients by ... [pubmed.ncbi.nlm.nih.gov]

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